REACTION_CXSMILES
|
[Na].C(O)C.[Cl:5][C:6]1[CH:7]=[N:8][C:9]([NH:12][NH2:13])=[CH:10][CH:11]=1.[C:14](#[N:18])/[CH:15]=[CH:16]/[CH3:17]>ClCCl.CCCCCC>[NH2:18][C:14]1[CH2:15][CH:16]([CH3:17])[N:12]([C:9]2[CH:10]=[CH:11][C:6]([Cl:5])=[CH:7][N:8]=2)[N:13]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC(=CC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 0.20 g
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The procedure of Example 5 is followed through the evaporation of the magnesium silicate filtrate
|
Type
|
CUSTOM
|
Details
|
to give a yellow gum
|
Type
|
CONCENTRATION
|
Details
|
This solution is concentrated
|
Type
|
TEMPERATURE
|
Details
|
by heating on a steam bath
|
Type
|
ADDITION
|
Details
|
while adding hexane
|
Type
|
TEMPERATURE
|
Details
|
is cooled in a refrigerator
|
Type
|
CUSTOM
|
Details
|
to separate 3.3 g
|
Name
|
|
Type
|
|
Smiles
|
NC1=NN(C(C1)C)C1=NC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |